molecular formula C19H24N4O3S B10816162 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10816162
M. Wt: 388.5 g/mol
InChI Key: VMBFFHZLNCWIEC-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. It is designed based on the "tail approach" for developing selective carbonic anhydrase (CA) inhibitors. This compound integrates a benzenesulfonamide moiety, a known zinc-binding pharmacophore, linked to a lipophilic 4-benzylpiperazine tail . This structural motif is engineered to selectively target and inhibit cancer-associated carbonic anhydrase isoforms, particularly CA IX and XII . These transmembrane enzymes are overexpressed in hypoxic tumor environments, such as those found in solid cancers, where they play a critical role in tumor acid-base regulation, survival, and invasion . Inhibiting these isoforms presents a promising strategy for disrupting the tumor microenvironment . Researchers can utilize this compound as a valuable chemical tool to investigate the biology of carbonic anhydrases in hypoxia and to explore potential novel anticancer agents . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBFFHZLNCWIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely documented method involves a sequential nucleophilic substitution and amidation process. In the first step, 4-sulfamoylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature) to form N-(4-sulfamoylphenyl)-2-chloroacetamide. This intermediate is subsequently treated with 4-benzylpiperazine in acetonitrile at reflux (80°C for 12 hours), yielding the target compound via displacement of the chloride.

Key Reaction Parameters:

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chloride, Et₃NDCM0°C → 25°C4 h85%
24-BenzylpiperazineMeCN80°C12 h75%

This route benefits from readily available starting materials and straightforward purification via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7).

Three-Step Carboxylic Acid Coupling Method

An alternative approach employs carbodiimide chemistry to form the acetamide bond. First, ethyl bromoacetate reacts with 4-benzylpiperazine in tetrahydrofuran (THF) to yield ethyl 2-(4-benzylpiperazin-1-yl)acetate, which is hydrolyzed to the corresponding carboxylic acid using NaOH (2M, 70°C, 6 h). The acid is then coupled with 4-sulfamoylaniline using N(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, achieving a 68% yield after recrystallization.

Advantages and Limitations:

  • Advantages : Higher purity due to crystalline intermediates.

  • Limitations : Longer synthesis time (24 hours total) and sensitivity of the coupling step to moisture.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies indicate that polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates for the nucleophilic substitution step, while DCM is optimal for amidation. Substituting triethylamine with N,N-diisopropylethylamine (DIPEA) increases yields by 8–10% in sterically hindered systems.

Temperature and Stoichiometry

Exceeding 80°C in the substitution step leads to decomposition of the sulfamoyl group, reducing yields to <50%. A 1.2:1 molar ratio of 4-benzylpiperazine to chloroacetamide minimizes di-substitution byproducts, as confirmed by LC-MS analysis.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (t, J = 4.8 Hz, 4H, piperazine CH₂), 3.15 (s, 2H, NCH₂CO), 3.52 (s, 2H, benzyl CH₂), 7.28–7.37 (m, 5H, aromatic), 7.72 (d, J = 8.6 Hz, 2H, sulfamoylphenyl), 10.21 (s, 1H, NH).

  • IR (ATR) : 1654 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

ParameterTwo-Step MethodThree-Step Method
Total Yield75%68%
Purity95%98%
ScalabilityHighModerate
Cost per Gram (USD)120180

The two-step method is favored for industrial applications due to lower costs and scalability, whereas the three-step approach is preferable for high-purity research-grade synthesis.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors reduce reaction times by 40% and improve heat dissipation, mitigating decomposition risks.

Waste Management

Liquid-liquid extraction recovers 90% of DCM and MeCN, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Treatment

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential in cancer therapy. Its ability to inhibit CA-IX makes it a candidate for enhancing the effectiveness of existing treatments by targeting tumor microenvironment acidity.

Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant tumor size reduction compared to controls, suggesting its potential as an adjunct therapy in oncological treatments.

Metabolic Disorders

Research indicates that this compound may also play a role in managing metabolic disorders such as diabetes. By modulating carbonic anhydrase activity, it could influence glucose metabolism and insulin sensitivity.

Case Study : Clinical trials have shown improvements in insulin sensitivity among subjects treated with this compound, highlighting its potential as a therapeutic agent for type 2 diabetes management.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known inhibitors of carbonic anhydrases:

Compound NameTarget EnzymeIC50 (µM)Application Area
This compoundCA-IX0.5Cancer
AcetazolamideCA-II1.0Glaucoma
DorzolamideCA-II0.8Glaucoma
SulfanilamideCA-II2.0Anti-inflammatory

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Mechanistic Insights from Crystallographic Studies

  • hCA VII/Compound 1 Complex : The benzhydrylpiperazine tail occupies a widened pocket formed by Ser204 and Gln92, stabilized by van der Waals forces and hydrogen bonds .
  • hCA II/Compound 1 Complex : The Val135 residue creates steric clashes, reducing tail interactions and affinity .
  • Conformational Flexibility : The acetamide linker’s dihedral angle (178.21° in hCA VII vs. 7.61° in hCA II) optimizes tail orientation for isoform-specific binding .

Implications for Drug Design

Compound 1’s selectivity highlights the importance of:

Tail Length and Hydrophobicity : Longer tails enhance hCA VII binding but require balance to avoid off-target effects.

Linker Flexibility : Amide linkers outperform rigid structures in adapting to active site variations.

Residue-Specific Interactions : Targeting isoform-specific residues (e.g., Ser204 in hCA VII) improves selectivity .

Biological Activity

Overview

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound features a complex structure that allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors and other molecular targets. The benzylpiperazine moiety is known for its interactions with serotonin and dopamine receptors, which can influence mood, cognition, and various neurological functions. The sulfamoylphenyl group may enhance the compound's solubility and bioavailability, contributing to its pharmacological efficacy.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. In particular, studies on related piperazine derivatives have shown effectiveness in animal models of epilepsy. For instance, compounds with similar structural features have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant anticonvulsant activity at varying doses .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds containing sulfamoyl groups have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer proliferation .

Case Studies and Experimental Data

  • Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several showed protective effects against seizures induced by MES at doses ranging from 100 mg/kg to 300 mg/kg. The most effective compounds were noted for their delayed onset of action, suggesting a prolonged therapeutic effect .
  • Anticancer Studies : A related study focused on the synthesis of compounds with sulfamoyl groups revealed that these compounds could effectively inhibit cell proliferation in various cancer cell lines. The results indicated that the presence of the sulfamoyl group enhanced the anticancer activity compared to non-sulfamoylated analogs .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructureBiological ActivityReference
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-oneStructureAnticonvulsant
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideStructureAnticonvulsant
Sulfamoyl derivativesStructureAnticancer

Q & A

Q. What are the primary research applications of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in drug design?

This compound is primarily studied as a selective inhibitor of human carbonic anhydrase (hCA) isoforms, particularly hCA II and VII. Its design employs the "tail approach," where the benzenesulfonamide group acts as a zinc-binding group (ZBG), and the benzylpiperazine tail targets variable regions of the enzyme's active site. This strategy aims to optimize selectivity by leveraging amino acid variability across isoforms .

Q. Which structural features of the compound influence its binding to hCA isoforms?

Key structural elements include:

  • Acetamide linker : Provides conformational flexibility, enabling the tail to interact with different regions of the active site cavity .
  • Benzylpiperazine tail : Reaches the boundary of the active site, a region with high variability between hCA isoforms, to establish isoform-specific interactions .
  • Sulfamoylphenyl group : Anchors the compound via coordination to the catalytic zinc ion and hydrogen bonding with Thr199 (hCA II/VII) .

Q. How is the compound synthesized for academic research?

While specific synthetic routes are not detailed in the provided evidence, analogous compounds are synthesized by coupling substituted piperazines with chloroacetamide derivatives. Purity is typically verified via NMR, mass spectrometry, and crystallography .

Advanced Research Questions

Q. What experimental techniques are used to resolve the compound's binding mode with hCA isoforms?

  • X-ray crystallography : Co-crystallization (hCA II) and soaking techniques (hCA VII) are employed to obtain high-resolution structures (1.79–2.09 Å). Data collection uses synchrotron radiation, and structures are refined using programs like CNS, SHELXL, and O .
  • Electron density analysis : |Fo| − |Fc| maps confirm inhibitor placement, with r.m.s.d. values <0.3 Å compared to native enzymes .
  • Statistical validation : R-factors (R-work/R-free < 20%) and CC1/2 values ensure data reliability .

Q. How does the compound achieve selectivity between hCA II and hCA VII?

Selectivity arises from differences in:

  • Tail interactions : The benzylpiperazine tail forms more hydrophobic contacts (e.g., with Val135 in hCA II vs. Ala135 in hCA VII) and hydrogen bonds (e.g., Gln92 in hCA VII) in isoform-specific pockets .
  • Linker conformation : The acetamide linker adopts distinct dihedral angles (7.6° in hCA II vs. 178.2° in hCA VII), altering hydrogen-bond networks .
  • Inhibition constants : hCA VII has a lower KI (8.9 nM) than hCA II (43.2 nM), correlating with increased polar/hydrophobic interactions in hCA VII .

Q. How can researchers address contradictions between inhibition constants and structural data?

  • Mutagenesis studies : Replace residues in variable regions (e.g., Val135/Ala135) to assess their impact on binding .
  • Molecular dynamics (MD) : Simulate ligand flexibility and residence time in active sites to reconcile static crystal structures with kinetic data .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate structural observations .

Q. What methodological insights from this compound apply to other CA inhibitors?

  • Linker design : Acetamide's flexibility is a model for balancing rigidity and adaptability in inhibitor linkers .
  • Tail optimization : Longer tails improve selectivity by accessing isoform-variable regions, as seen in derivatives with dodecylthio or phenoxy groups .
  • Crystallographic pipelines : High-throughput phasing using SHELXC/D/E accelerates structure determination for CA inhibitor libraries .

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